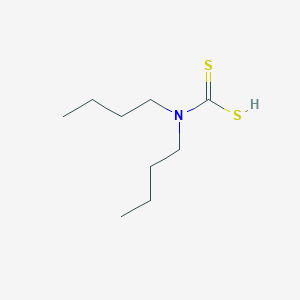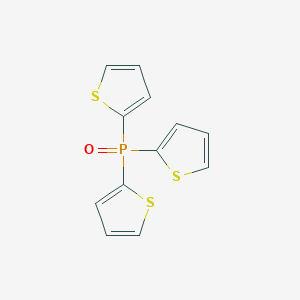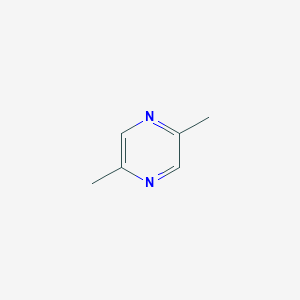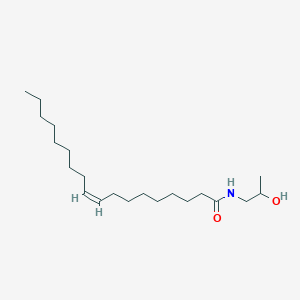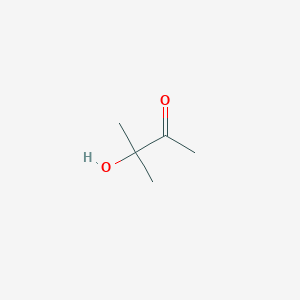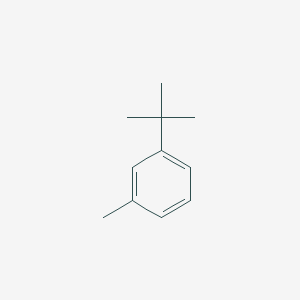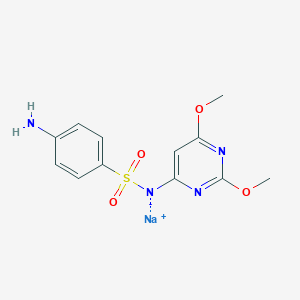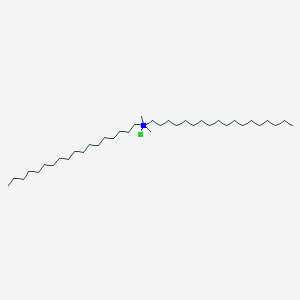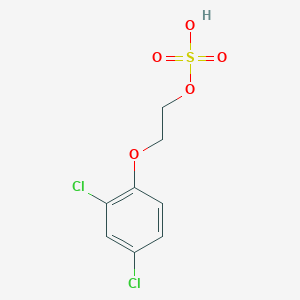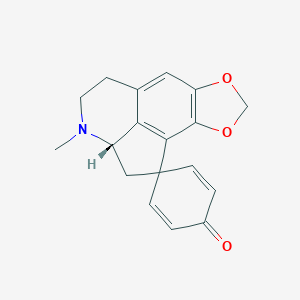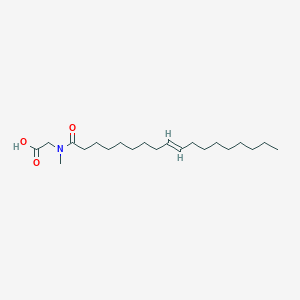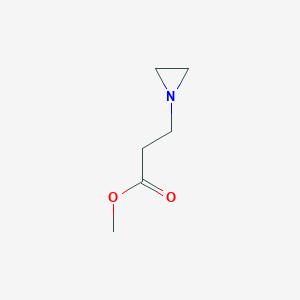
Methyl 3-(1-aziridinyl)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1-aziridinyl)propionate, also known as MAP, is a chemical compound that has been extensively studied for its potential applications in cancer treatment. MAP is a member of the aziridine family of compounds, which are characterized by a three-membered ring containing a nitrogen atom.
Mécanisme D'action
The mechanism of action of Methyl 3-(1-aziridinyl)propionate is not fully understood, but it is believed to involve the formation of DNA adducts. These adducts can lead to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
Methyl 3-(1-aziridinyl)propionate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in DNA repair, which can lead to increased DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 3-(1-aziridinyl)propionate in lab experiments is its potent cytotoxic effects on cancer cells. However, one limitation is that it can also be toxic to normal cells, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on Methyl 3-(1-aziridinyl)propionate, including the development of more efficient synthesis methods, the investigation of its potential applications in combination with other cancer treatments, and the exploration of its potential use in other diseases, such as viral infections. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-(1-aziridinyl)propionate and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
Methyl 3-(1-aziridinyl)propionate can be synthesized through a variety of methods, including the reaction of 3-bromo-propionic acid with sodium azide, followed by methylation with dimethyl sulfate. Other methods include the reaction of 3-bromo-propionic acid with sodium azide, followed by reduction with lithium aluminum hydride.
Applications De Recherche Scientifique
Methyl 3-(1-aziridinyl)propionate has been extensively studied for its potential applications in cancer treatment. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and ovarian cancer cells. Methyl 3-(1-aziridinyl)propionate has also been shown to inhibit the growth of tumors in animal models.
Propriétés
Numéro CAS |
1073-77-4 |
|---|---|
Nom du produit |
Methyl 3-(1-aziridinyl)propionate |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
methyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)2-3-7-4-5-7/h2-5H2,1H3 |
Clé InChI |
IKMSGGHCWBSOOO-UHFFFAOYSA-N |
SMILES |
COC(=O)CCN1CC1 |
SMILES canonique |
COC(=O)CCN1CC1 |
Autres numéros CAS |
1073-77-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



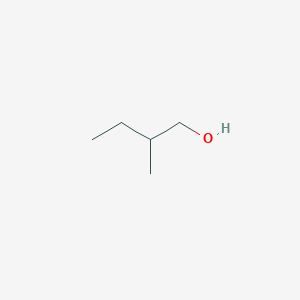
![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)
